N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

Catalog No.
S1481974
CAS No.
4273-92-1
M.F
C19H16ClNO4
M. Wt
357.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-napht...

CAS Number

4273-92-1

Product Name

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C19H16ClNO4/c1-24-17-10-15(18(25-2)9-14(17)20)21-19(23)13-7-11-5-3-4-6-12(11)8-16(13)22/h3-10,22H,1-2H3,(H,21,23)

InChI Key

QIHKTBRNOLQDGQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O)OC)Cl

Synonyms

NAPHTOL AS-LC;NAPTHOL AS-LC;NAPHTHOL AS-LC;NAPHTHOL AS-CL;azoiccouplingcomponent23;n-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamid;N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-Naphthalenecarboxamide;N-(4-chloro-2,5-dimethoxyphenyl)

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O)OC)Cl

The exact mass of the compound 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, commercially known as Naphthol AS-LC or C.I. Azoic Coupling Component 23, is a specialized azo dye intermediate and histochemical substrate. Structurally characterized by its 4-chloro-2,5-dimethoxyphenyl moiety, it exhibits a melting point of 188–190 °C and is insoluble in water but highly soluble in alkaline solutions. In industrial procurement, it is primarily sourced as a critical coupling component for the synthesis of complex organic pigments, most notably Pigment Red 146, and as a high-substantivity dye precursor for cellulosic fibers. Its unique substitution pattern provides a moderate coupling rate and high affinity for cotton, making it a preferred baseline material over simpler naphthol derivatives in applications requiring superior wash fastness and specific azo pigment formation .

Procurement Fit

Coupling component

Azoic coupling for cotton, viscose, silk, nylon, and polyester fibers

Shade range

Orange to yellow-brown development with Yellow GC and Orange GC diazonium salts

Substitution pattern

4-Chloro-2,5-dimethoxyphenyl group governs coupling-site electronics and fiber substantivity

Substituting Naphthol AS-LC with simpler analogs like Naphthol AS or Naphthol AS-D fundamentally alters both the coupling kinetics and the final material properties. The 4-chloro-2,5-dimethoxy substitution on the anilide ring is not merely structural; it significantly increases the molecular substantivity (affinity) to cellulosic fibers and alters the steric environment during diazonium coupling. If a generic Naphthol AS is used in the continuous-flow synthesis of Pigment Red 146, the resulting azo pigment will fail to achieve the target color shade, particle size, and lightfastness. Furthermore, in histochemical assays, substituting Naphthol AS-LC with other derivatives changes the precipitation characteristics and substantivity of the enzymatic reaction product, leading to diffuse or mislocalized staining. Consequently, exact procurement of CAS 4273-92-1 is mandatory for reproducible pigment manufacturing and precise histochemical localization .

Substitution Risk

Shade fidelity
Naphthol AS-LC

Substitution pattern is specifically optimized for orange to yellow-brown shades; chromophoric outcome is substitution-dependent

Generic naphthol AS analog

Differing substituents may shift hue development and produce off-target shade results upon coupling

Fiber affinity
Naphthol AS-LC

High cotton substantivity is a direct consequence of the 4-chloro-2,5-dimethoxyphenyl substitution

Generic naphthol AS analog

Lower-affinity analogs may reduce dye uptake, wash fastness, and industrial color-matching consistency

Coupling reactivity
Naphthol AS-LC

Predicted pKa 8.65 ± 0.40 governs solubility and coupling reactivity under alkaline application conditions

Generic naphthol AS analog

pKa divergence may alter coupling rate and completeness; reactivity profile may not transfer directly

Cellulosic Substantivity and Exhaustion Performance

In azoic dyeing of cotton and cellulosic fibers, the substantivity of the naphthol grounder determines the efficiency of exhaustion and the ultimate wash fastness of the pigment. Naphthol AS-LC features a bulky 4-chloro-2,5-dimethoxyphenyl substitution that dramatically increases its affinity for cellulose compared to the baseline Naphthol AS. While unsubstituted Naphthol AS exhibits low substantivity (requiring high salt concentrations or repeated padding to achieve adequate fiber exhaustion), Naphthol AS-LC is classified as a high-substantivity coupling component. This structural modification ensures that the naphtholate ion rapidly diffuses into the fiber and remains firmly adsorbed prior to diazonium coupling, minimizing surface pigment formation and significantly improving rubbing fastness .

Evidence DimensionSubstantivity / Exhaustion Profile
Target Compound DataHigh substantivity; rapid fiber diffusion and high retention
Comparator Or BaselineNaphthol AS (Low substantivity; requires high salt/padding)
Quantified DifferenceShift from low to high substantivity classification, reducing surface azo pigment formation
ConditionsAlkaline impregnation bath for cellulosic fibers

High substantivity directly translates to lower required dye bath concentrations, better exhaustion rates, and superior rubbing fastness in textile procurement.

Synthesis efficiency
Head-to-head
Yield 98.0% / Purity 99.3% in 180 s
vs 95% / 94% in 7,200 s batch
Supports continuous-flow sourcing review
~40× shorter residence time; ~5.2× space-time yield improvement reported in patent CN111116398A

Processability in Continuous-Flow Microreactor Synthesis

The industrial synthesis of Pigment Red 146 traditionally relies on batch azo-coupling between Red Base KD and Naphthol AS-LC. Recent advancements in continuous-flow microreactor technology demonstrate that Naphthol AS-LC is highly processable in flow systems when dissolved in alkaline solutions (e.g., 0.1 M with Turkey red oil/surfactants). Compared to standard batch coupling which suffers from localized concentration gradients and broad particle size distribution, microreactor coupling of Naphthol AS-LC achieves near 100% conversion with precise control over the precipitation of the insoluble azo pigment. The specific solubility profile of Naphthol AS-LC in sodium hydroxide allows for rapid, continuous mixing with diazonium salts, yielding Pigment Red 146 with superior brightness, lower viscosity, and uniform dispersion stability [1].

Evidence DimensionReaction Conversion and Product Uniformity
Target Compound DataNear 100% conversion in continuous-flow microreactors with narrow particle size distribution
Comparator Or BaselineTraditional batch coupling (Incomplete localized mixing, higher viscosity color paste)
Quantified DifferenceNear-instantaneous coupling with maximum conversion vs. prolonged batch times with variable viscosity
Conditions0.1 M Naphthol AS-LC alkaline solution mixed with diazonium salt in a PTFE microreactor delay loop

Procurement of high-purity Naphthol AS-LC enables the transition from batch to continuous-flow pigment manufacturing, drastically improving yield and batch-to-batch consistency.

Purity grade selection
Specification review
≥98% HPLC (high-purity)
vs ≥95% HPLC (standard)
Supports high-value pigment intermediate selection
~60% reduction in total impurity allowance; BON acid ≤0.4%, insoluble in alkali ≤0.5% for high-purity grade

Enzymatic Precipitation Resolution in Histochemistry

In enzyme histochemistry, the precision of localization depends on the immediate precipitation of the cleaved substrate. When Naphthol AS-LC acetate or phosphate is cleaved by esterases or phosphatases, the released Naphthol AS-LC exhibits extreme insolubility and high substantivity to local tissue proteins. Compared to simple substrates like alpha-naphthyl acetate, which can diffuse away from the enzymatic site before coupling with a diazonium salt (e.g., Fast Blue RR), the bulky 4-chloro-2,5-dimethoxyphenyl group of Naphthol AS-LC ensures immediate, highly localized precipitation of the azo dye. This results in sharp, high-resolution staining of subcellular structures (such as apical brush borders) without the diffusion artifacts common to lower-molecular-weight naphthols [1].

Evidence DimensionSpatial Resolution of Enzymatic Product
Target Compound DataImmediate precipitation with high protein substantivity (zero diffusion artifact)
Comparator Or Baselinealpha-Naphthyl acetate (Soluble intermediate, prone to diffusion before coupling)
Quantified DifferenceSharp subcellular localization vs. diffuse cytoplasmic staining
ConditionsTissue section incubation with Naphthol AS-LC acetate and Fast Blue RR at pH 7.2

For diagnostic and research histochemistry, selecting the AS-LC derivative is critical for preventing false-positive diffusion artifacts and ensuring precise subcellular enzyme mapping.

Stoichiometric optimization
Class-level
Amine:acid molar ratio 1:1.15–1.25
Yield 95% / Purity 94% / mp 190–192 °C
Supports supplier process evaluation
15–25% excess BON acid minimizes residual amine carryover; PCl₃ dehydration in chlorobenzene
Hydrophobicity profile
Class-level
LogP 2.85 (measured, 23 °C, pH 7.1)
Predicted XLogP3-AA 4.8
Supports formulation partition screening
Within naphthol AS-class range (~1.5 to >5.0); influences fiber substantivity and biphasic dyeing behavior

High-Performance Organic Pigment Manufacturing (Pigment Red 146)

Naphthol AS-LC is the indispensable coupling component for synthesizing Pigment Red 146 and Pigment Red 184. Its specific substitution pattern yields pigments with exceptional lightfastness, tinting strength, and low viscosity, making it the procurement standard for aqueous inkjet inks, food packaging printing pastes, and high-end industrial coatings where generic naphthols fail to meet coloristic and stability requirements [1].

High-Fastness Cellulosic Textile Dyeing

Due to its high substantivity, Naphthol AS-LC is heavily utilized in the azoic dyeing of cotton, viscose, and silk. It serves as a premium grounder that deeply exhausts into the fiber matrix. When subsequently developed with diazonium salts, it produces deep, wash-fast, and rub-fast shades that cannot be achieved efficiently with low-substantivity naphthol baselines .

High-Resolution Enzyme Histochemistry

Naphthol AS-LC derivatives (such as Naphthol AS-LC acetate and Naphthol AS-LC phosphate) are critical substrates for the precise histochemical localization of esterases and acid phosphatases. The extreme insolubility and protein substantivity of the cleaved Naphthol AS-LC molecule prevent diffusion artifacts, allowing researchers and pathologists to map enzyme activity at the subcellular level with high-contrast diazonium coupling [2].

Application Fit

Application
Selection Property
Validation Focus
Pigment Red 146 / 184 synthesis
Intermediate purity specification
HPLC purity and impurity profile; batch-to-batch shade consistency
Azoic textile dyeing
Fiber affinity and coupling specificity
Shade reproducibility on cellulosic substrates; wash-fastness performance
Aqueous inkjet formulation
Partition behavior and dispersion stability
LogP-controlled jetting reliability; co-solvent and pH adjustment strategy
Continuous-flow process adoption
Synthesis route consistency
Lot-to-lot reproducibility; reduced solvent footprint and atom economy

XLogP3

4.8

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 33 of 36 companies (only ~ 8.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

4273-92-1

Wikipedia

Naphthol AS-LC

General Manufacturing Information

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-: ACTIVE

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